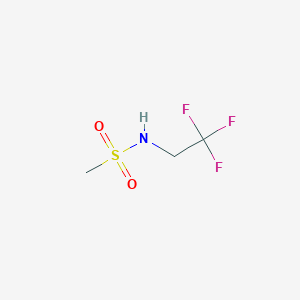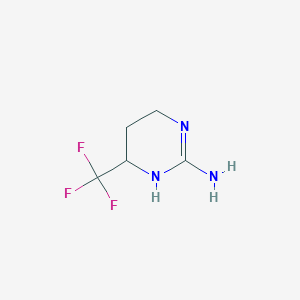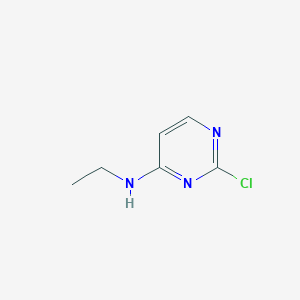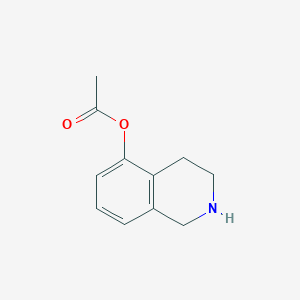
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
描述
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of acrylate esters It is characterized by the presence of an acryloyloxy group attached to an isoindole-1,3(2H)-dione structure
作用机制
Target of Action
This compound belongs to the class of organic compounds known as phthalimides , which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Mode of Action
Given its structural similarity to other phthalimides , it may interact with its targets through similar mechanisms, such as binding to specific receptors or enzymes, leading to changes in cellular processes.
生化分析
Biochemical Properties
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in the context of polymerization and cross-linking processes. This compound can interact with various enzymes, proteins, and other biomolecules through its reactive acryloyloxy group. For instance, it can form covalent bonds with amino acid residues in proteins, leading to the formation of stable protein-polymer conjugates. This interaction is facilitated by enzymes such as transglutaminases, which catalyze the formation of covalent bonds between the acryloyloxy group and the amino groups of lysine residues in proteins . Additionally, this compound can interact with thiol groups in cysteine residues, forming thioether linkages that further stabilize the protein structure .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of proteins by this compound can alter the activity of key signaling proteins, leading to changes in downstream signaling events . This can result in the activation or inhibition of specific pathways, depending on the nature of the modified proteins. Furthermore, the incorporation of this compound into cellular proteins can affect gene expression by altering the transcriptional activity of transcription factors . This compound can also impact cellular metabolism by modifying enzymes involved in metabolic pathways, thereby influencing the flux of metabolites through these pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Initially, the reactive acryloyloxy group of the compound forms covalent bonds with specific amino acid residues in target proteins. This binding interaction can lead to the inhibition or activation of enzyme activity, depending on the nature of the modification . For example, the covalent modification of serine residues in serine proteases can result in the inhibition of protease activity, thereby preventing the cleavage of substrate proteins . Additionally, the binding of this compound to transcription factors can alter their DNA-binding affinity, leading to changes in gene expression . These molecular interactions collectively contribute to the overall biochemical effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of reactive species . Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its biochemical activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects by enhancing protein stability and function . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing significant toxicity . These findings highlight the importance of dosage optimization in the application of this compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves the hydrolysis of the acryloyloxy group, catalyzed by esterases, leading to the formation of isoindole-1,3(2H)-dione and acrylic acid . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, the compound can undergo conjugation reactions with glutathione, mediated by glutathione S-transferases, resulting in the formation of glutathione conjugates that are excreted from the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving membrane transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles depending on the presence of nuclear localization signals or other targeting motifs . The activity and function of this compound are influenced by its subcellular localization, as it can interact with different sets of biomolecules in distinct cellular compartments . For example, nuclear localization of this compound can enhance its interaction with transcription factors, thereby modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3(2H)-dione with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane at low temperatures to control the exothermic nature of the reaction . The general reaction scheme is as follows:
Isoindole-1,3(2H)-dione+Acryloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, safety, and scalability. The use of tubular reactors and ultrasonication-assisted flow strategies helps in minimizing side products and optimizing the yield .
化学反应分析
Types of Reactions
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Michael Addition: This compound can participate in Michael addition reactions with nucleophiles, leading to the formation of functionalized derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Michael Addition: Reagents like secondary amines and triethylamine in solvents like chloroform are used to facilitate the reaction.
Major Products Formed
科学研究应用
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Functionalized derivatives are explored for their potential antibacterial and antifungal activities.
Medicine: Investigated for drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and other materials with enhanced performance.
相似化合物的比较
Similar Compounds
- 2-(Acryloyloxy)ethyl trimethylammonium chloride
- 2-(Diethylamino)ethyl acrylate
- 2-Hydroxyethyl acrylamide
Uniqueness
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione stands out due to its unique isoindole-1,3(2H)-dione structure, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific reactivity .
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNLDXKLKJVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631243 | |
| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-53-2 | |
| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



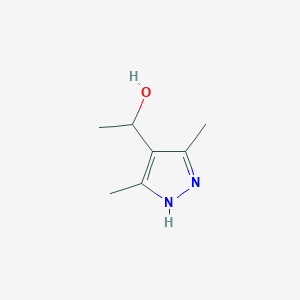
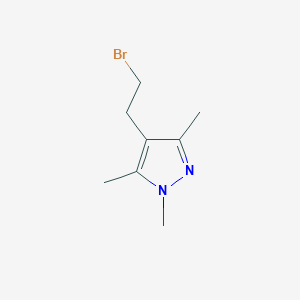
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)

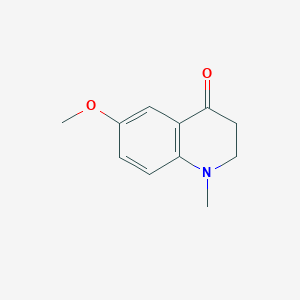
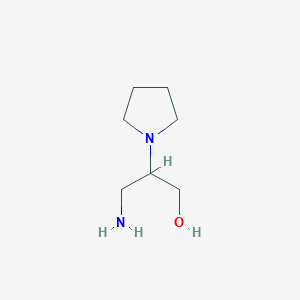
![3-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1371352.png)


